molecular formula C23H24O6 B3037629 Toxyloxanthone D CAS No. 50906-63-3

Toxyloxanthone D

Cat. No.: B3037629
CAS No.: 50906-63-3
M. Wt: 396.4 g/mol
InChI Key: HYEUTPGCGSJHQC-UHFFFAOYSA-N
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Description

Toxyloxanthone D is a member of the xanthone family, which are oxygen-containing heterocyclic compounds known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone framework, and this compound is one of the many naturally occurring xanthones. These compounds are found in various plants and fungi and have been studied for their potential pharmacological properties, including antioxidant, antimicrobial, and anticancer activities .

Mechanism of Action

Target of Action

Toxyloxanthone D, like other xanthones, has shown promising biological effects on Alzheimer’s disease (AD) . The primary targets of this compound are believed to be associated with the pathogenesis of AD, including acetylcholine deficiency, oxidative stress, dyshomeostasis of biometals, and amyloid-beta (Aβ) peptide deposition .

Mode of Action

this compound interacts with its targets in a way that promotes neuroprotection. It exhibits anti-cholinesterase activity, which protects against the loss of acetylcholine . This compound also reduces the accumulation of β-amyloid and tau aggregation, which are hallmarks of AD .

Biochemical Pathways

this compound affects several biochemical pathways. It prevents neuroinflammation through the modulation of signaling pathways, including TLR4/TAK1/NF-κB and MAPK pathways . Other mechanisms include the activation of caspase-3 and -9 and suppression of endoplasmic reticulum stress .

Pharmacokinetics

It is generally recognized that a drug-like molecule should possess physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified

Result of Action

The administration of this compound in animal models resulted in a reduction in neuronal inflammation by decreasing microglial and astrocyte burden . This suggests that this compound may have a significant impact at the molecular and cellular level, potentially leading to improved outcomes in diseases like AD.

Action Environment

It is known that the effectiveness of drug-like molecules can be influenced by a variety of factors, including the patient’s overall health, diet, and even the presence of other medications

Chemical Reactions Analysis

Types of Reactions: Toxyloxanthone D undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated xanthones, while reduction can produce reduced xanthone derivatives .

Comparison with Similar Compounds

Uniqueness of Toxyloxanthone D: this compound stands out due to its unique combination of biological activities, including its ability to modulate multiple signaling pathways and its potential applications in various fields. Its diverse reactivity and stability also make it a valuable compound for further research and development.

Properties

IUPAC Name

1,3,5,6-tetrahydroxy-2,7-bis(3-methylbut-2-enyl)xanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-11(2)5-7-13-9-15-21(27)18-17(29-23(15)22(28)19(13)25)10-16(24)14(20(18)26)8-6-12(3)4/h5-6,9-10,24-26,28H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEUTPGCGSJHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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